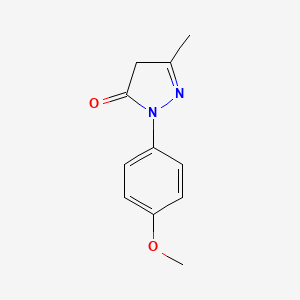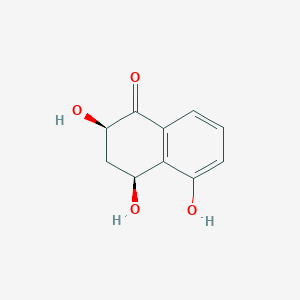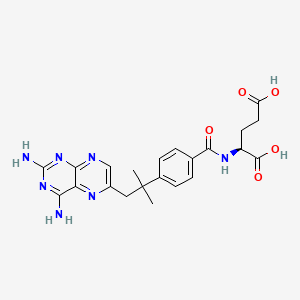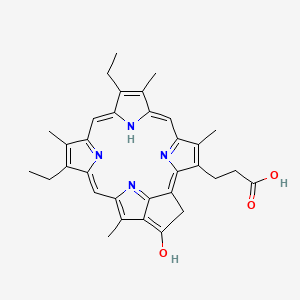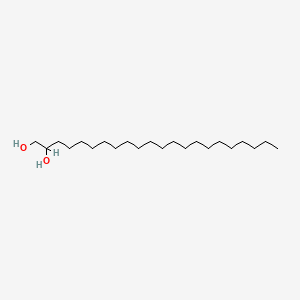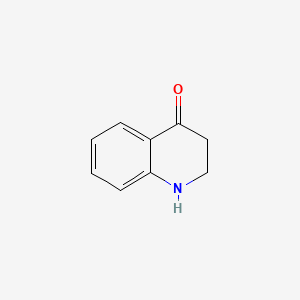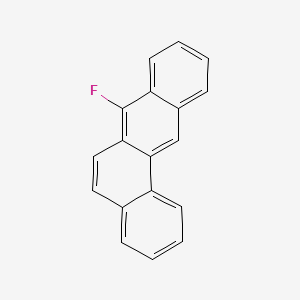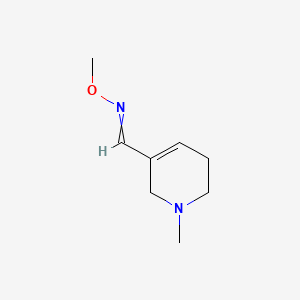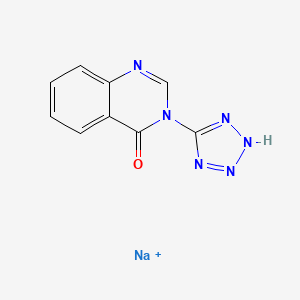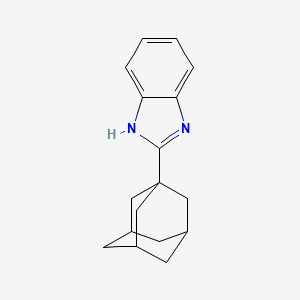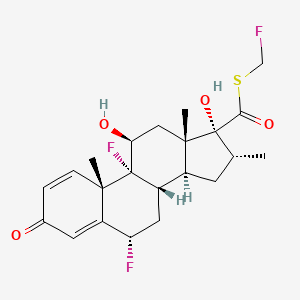
3-(半胱氨酸-S-基)对乙酰氨基酚
描述
3-(Cystein-S-yl)paracetamol, also known as 3-(Cystein-S-yl)acetaminophen, is a metabolite of paracetamol (acetaminophen). This compound is formed when paracetamol undergoes metabolic activation and subsequent conjugation with cysteine.
科学研究应用
3-(Cystein-S-yl)paracetamol has several scientific research applications, including:
Chemistry: Studying the metabolic pathways and biotransformation of paracetamol.
Biology: Investigating the role of cysteine conjugates in cellular processes and oxidative stress.
Medicine: Understanding the mechanisms of paracetamol-induced hepatotoxicity and developing biomarkers for liver injury.
Industry: Developing analytical methods for detecting paracetamol metabolites in biological samples
作用机制
- Central mechanisms include:
- Paracetamol’s downstream effects involve:
- At the molecular and cellular levels:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Biochemical Properties
3-(Cystein-S-yl)paracetamol plays a significant role in biochemical reactions, particularly in the detoxification of paracetamol. This compound is formed when paracetamol is metabolized by cytochrome P450 enzymes, producing a reactive intermediate known as N-acetyl-p-benzoquinone imine (NAPQI). NAPQI is highly reactive and can cause cellular damage if not detoxified. The body neutralizes NAPQI by conjugating it with glutathione, forming 3-(Cystein-S-yl)paracetamol .
The enzymes involved in this process include cytochrome P450 2E1 (CYP2E1) and glutathione S-transferase. CYP2E1 is responsible for the initial oxidation of paracetamol to NAPQI, while glutathione S-transferase facilitates the conjugation of NAPQI with glutathione . This interaction is crucial for preventing the accumulation of toxic metabolites and protecting cells from oxidative damage.
Cellular Effects
3-(Cystein-S-yl)paracetamol has several effects on cellular processes. It is primarily involved in the detoxification of NAPQI, thereby preventing cellular damage. In cases of paracetamol overdose, the detoxification pathways can become overwhelmed, leading to the accumulation of NAPQI and subsequent cellular injury .
The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the formation of 3-(Cystein-S-yl)paracetamol can trigger oxidative stress responses and activate signaling pathways involved in cell survival and apoptosis . Additionally, it can affect the expression of genes related to detoxification and stress responses, further influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 3-(Cystein-S-yl)paracetamol involves its formation through the conjugation of NAPQI with glutathione. This process is catalyzed by glutathione S-transferase, which facilitates the binding of NAPQI to the thiol group of glutathione, forming 3-(Cystein-S-yl)paracetamol . This conjugation reaction is crucial for detoxifying NAPQI and preventing its interaction with cellular proteins and DNA, which can lead to cellular damage and apoptosis .
Furthermore, 3-(Cystein-S-yl)paracetamol can inhibit or activate various enzymes involved in cellular metabolism and detoxification. For example, it can modulate the activity of antioxidant enzymes, such as superoxide dismutase and catalase, thereby influencing the cellular redox state .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Cystein-S-yl)paracetamol can vary over time. Studies have shown that the formation of this compound is time-dependent, with peak levels observed shortly after paracetamol administration . The stability and degradation of 3-(Cystein-S-yl)paracetamol can also influence its long-term effects on cellular function. For instance, prolonged exposure to high levels of this compound can lead to sustained oxidative stress and cellular injury .
Dosage Effects in Animal Models
The effects of 3-(Cystein-S-yl)paracetamol in animal models are dose-dependent. At therapeutic doses, the compound is efficiently detoxified, and no adverse effects are observed . At higher doses, the detoxification pathways can become saturated, leading to the accumulation of NAPQI and subsequent cellular damage . Animal studies have shown that high doses of paracetamol can cause liver and kidney toxicity, with 3-(Cystein-S-yl)paracetamol serving as a biomarker for these toxic effects .
Metabolic Pathways
3-(Cystein-S-yl)paracetamol is involved in several metabolic pathways, primarily related to the detoxification of paracetamol. The compound is formed through the conjugation of NAPQI with glutathione, a process catalyzed by glutathione S-transferase . This pathway is crucial for preventing the accumulation of toxic metabolites and protecting cells from oxidative damage. Additionally, 3-(Cystein-S-yl)paracetamol can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(Cystein-S-yl)paracetamol within cells and tissues are mediated by various transporters and binding proteins. The compound is primarily transported through the bloodstream to the liver, where it is metabolized and excreted . Within cells, 3-(Cystein-S-yl)paracetamol can interact with transporters such as multidrug resistance-associated proteins (MRPs) and organic anion-transporting polypeptides (OATPs), which facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of 3-(Cystein-S-yl)paracetamol is primarily within the cytoplasm and mitochondria of hepatocytes . The compound can also be found in the nucleus, where it may interact with DNA and other nuclear proteins . The localization of 3-(Cystein-S-yl)paracetamol within specific cellular compartments can influence its activity and function, particularly in terms of its role in detoxification and cellular protection .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cystein-S-yl)paracetamol typically involves the metabolic activation of paracetamol to N-acetyl-p-benzoquinone imine (NAPQI), followed by a Michael-type addition of cysteine to NAPQI. This reaction can be carried out in vitro using isolated liver microsomes or in vivo in animal models .
Industrial Production Methods: Industrial production of 3-(Cystein-S-yl)paracetamol is not common, as it is primarily studied as a metabolite rather than a commercially produced compound. it can be synthesized in laboratory settings for research purposes using chemical synthesis techniques involving paracetamol and cysteine .
化学反应分析
Types of Reactions: 3-(Cystein-S-yl)paracetamol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds with other thiol-containing molecules.
Reduction: It can undergo reduction reactions to break disulfide bonds.
Substitution: The thiol group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Disulfide-linked conjugates.
Reduction: Free thiol-containing molecules.
Substitution: Alkylated cysteine derivatives.
相似化合物的比较
3-(N-acetyl-L-cystein-S-yl)acetaminophen: Another cysteine conjugate of paracetamol.
Paracetamol glucuronide: A major metabolite of paracetamol formed through glucuronidation.
Paracetamol sulfate: Another major metabolite formed through sulfation.
Comparison: 3-(Cystein-S-yl)paracetamol is unique in its formation through the conjugation of NAPQI with cysteine, which is a critical step in the detoxification of reactive intermediates. Unlike paracetamol glucuronide and paracetamol sulfate, which are formed through phase II metabolic reactions, 3-(Cystein-S-yl)paracetamol is formed through a phase I metabolic activation followed by a phase II conjugation .
属性
IUPAC Name |
(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-2-aminopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-6(14)13-7-2-3-9(15)10(4-7)18-5-8(12)11(16)17/h2-4,8,15H,5,12H2,1H3,(H,13,14)(H,16,17)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHICPSCVFRWDT-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201608 | |
| Record name | 3-(Cystein-S-yl)paracetamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53446-10-9 | |
| Record name | Paracetamol-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53446-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Cystein-S-yl)paracetamol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053446109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Cystein-S-yl)paracetamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CYSTEINYLACETAMINOPHEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q2X58Y8BP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-(Cystein-S-yl)acetaminophen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of quantifying 3-(Cystein-S-yl)paracetamol in paracetamol overdose cases?
A1: 3-(Cystein-S-yl)paracetamol is a metabolite formed when paracetamol undergoes metabolic pathways leading to a toxic byproduct, N-acetyl-p-benzoquinone imine (NAPQI). Quantifying 3-(Cystein-S-yl)paracetamol levels in patients who have overdosed on paracetamol can directly correlate with the extent of liver damage. [] This correlation makes 3-(Cystein-S-yl)paracetamol a potentially valuable biomarker for assessing the severity of paracetamol toxicity and guiding clinical management.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


